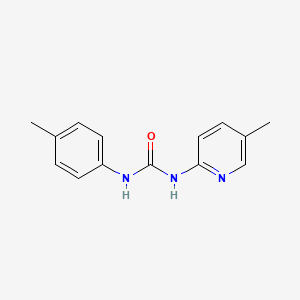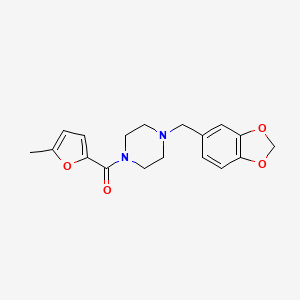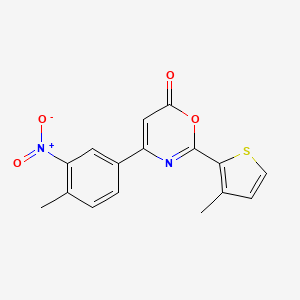
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide, also known as CDMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide has been used in various scientific research applications, including as a tool to study the role of protein kinases in cancer cells. It has been shown to inhibit the activity of several protein kinases, including AKT, which is involved in cell survival and proliferation. This compound has also been used to study the effects of protein kinase inhibition on the growth and survival of cancer cells.
Mécanisme D'action
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide is a potent inhibitor of protein kinases, which are enzymes that regulate various cellular processes, including cell growth, survival, and differentiation. This compound inhibits the activity of protein kinases by binding to the ATP-binding site, preventing the transfer of phosphate groups to target proteins.
Biochemical and Physiological Effects
This compound has been shown to induce cell death in cancer cells, both in vitro and in vivo. It has also been shown to inhibit the growth and proliferation of cancer cells, as well as their ability to form colonies. Additionally, this compound has been shown to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide in lab experiments is its potent inhibitory activity against protein kinases, which makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments or require the use of lower concentrations.
Orientations Futures
There are several future directions for research involving N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide, including:
1. Further studies on the mechanism of action of this compound and its effects on different types of cancer cells.
2. Development of more potent and selective inhibitors of protein kinases based on the structure of this compound.
3. Investigation of the potential use of this compound in combination with other anticancer agents to enhance their efficacy.
4. Studies on the potential use of this compound in other diseases, such as inflammatory disorders and neurodegenerative diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promise as a tool for studying the role of protein kinases in cancer cells. It has potent inhibitory activity against protein kinases and has been shown to induce cell death and inhibit the growth and proliferation of cancer cells. While there are some limitations to its use, this compound has several potential applications in scientific research, and further studies are needed to fully understand its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide can be synthesized using a multistep process that involves the reaction of 4-chloro-2,5-dimethoxyaniline with 3,5-difluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Propriétés
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO3/c1-21-13-7-12(14(22-2)6-11(13)16)19-15(20)8-3-9(17)5-10(18)4-8/h3-7H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZBEIUMQRAKEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)F)F)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5881854.png)




![3-isopropoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5881879.png)


![2,4-dimethyl-N-phenyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbothioamide](/img/structure/B5881905.png)
![3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5881925.png)
![N-[3-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5881936.png)
![N-(1-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5881941.png)

